molecular formula C14H19N3O2 B4141056 N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4141056
M. Wt: 261.32 g/mol
InChI Key: KJSHSFZYOCQJEO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethyl-substituted phenyl group and a piperazinyl moiety attached to an acetamide backbone. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and 2-piperazinone.

    Acylation Reaction: The 4-ethylphenylamine undergoes acylation with chloroacetyl chloride to form N-(4-ethylphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The N-(4-ethylphenyl)-2-chloroacetamide is then reacted with 2-piperazinone under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the piperazinyl moiety can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: 4-ethylbenzoic acid derivatives.

    Reduction: 2-(3-hydroxy-2-piperazinyl)acetamide.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity. The piperazinyl moiety could facilitate binding to biological targets, while the phenyl group might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide
  • N-(4-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
  • N-(4-fluorophenyl)-2-(3-oxo-2-piperazinyl)acetamide

Uniqueness

N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in pharmacokinetics, binding affinity, and overall efficacy compared to its analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-10-3-5-11(6-4-10)17-13(18)9-12-14(19)16-8-7-15-12/h3-6,12,15H,2,7-9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSHSFZYOCQJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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